molecular formula C19H21NO4 B5699903 N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide

N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B5699903
M. Wt: 327.4 g/mol
InChI Key: COYHVLISCZHGOR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide, commonly known as DOM, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is known for its potent hallucinogenic effects and has been the subject of numerous scientific studies.

Mechanism of Action

DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also affects other neurotransmitter systems, including dopamine and norepinephrine. The exact mechanism of action of DOM is not fully understood, but it is believed to produce its effects through its interaction with these neurotransmitter systems.
Biochemical and Physiological Effects
DOM produces a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the levels of various neurotransmitters in the brain, leading to changes in mood, perception, and cognition. These effects can last for several hours and can be quite intense.

Advantages and Limitations for Lab Experiments

DOM is a useful tool for studying the effects of serotonin receptor agonists on the central nervous system. Its potent effects make it a valuable research tool for investigating the underlying mechanisms of certain psychiatric disorders. However, its potent effects also make it difficult to use in certain types of experiments, and its potential for abuse and toxicity must be carefully considered.

Future Directions

There are several directions for future research on DOM. One area of interest is its potential therapeutic uses in treating certain psychiatric disorders, such as depression and anxiety. Another area of interest is its effects on brain function and cognition, particularly in the areas of memory and learning. Further research is also needed to fully understand the mechanism of action of DOM and its potential for abuse and toxicity.

Synthesis Methods

The synthesis of DOM involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde and 4-ethoxyphenylacetonitrile to form the intermediate, N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)propionamide. This intermediate is then reacted with acryloyl chloride to produce DOM.

Scientific Research Applications

DOM has been used extensively in scientific research to study its effects on the central nervous system. It has been shown to produce profound alterations in perception, thought, and mood. Studies have also investigated its potential therapeutic uses in treating certain psychiatric disorders.

properties

IUPAC Name

(E)-N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-4-24-15-8-5-14(6-9-15)7-12-19(21)20-17-13-16(22-2)10-11-18(17)23-3/h5-13H,4H2,1-3H3,(H,20,21)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYHVLISCZHGOR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(2,5-dimethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

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